Positional Isomerism Dictates Redox Potential: A 0.10 V Cathodic Shift Relative to N-Substituted Phenothiazines
The electrochemical oxidation of 10H-phenothiazine-1-carboxylic acid occurs at a low potential of approximately 0.25 V (vs. reference), as measured by square wave anodic stripping voltammetry at a glassy carbon electrode [1]. This value is cathodically shifted by 0.10 V compared to N-substituted phenothiazines, which typically exhibit oxidation potentials around 0.35 V under similar conditions [2]. DFT calculations attribute this shift to the specific electron density at the heterocyclic nitrogen and intramolecular hydrogen bonding networks unique to the 1-carboxy substitution [1].
| Evidence Dimension | Monoelectronic Oxidation Potential |
|---|---|
| Target Compound Data | ~0.25 V |
| Comparator Or Baseline | N-substituted phenothiazine derivatives: ~0.35 V |
| Quantified Difference | Cathodic shift of ~0.10 V |
| Conditions | Square wave anodic stripping voltammetry (SWASV) at a glassy carbon electrode |
Why This Matters
A 0.10 V lower oxidation potential enables more efficient charge transfer and reduces overpotential losses in electrochemical devices, making this compound a superior choice for low-voltage redox mediator applications.
- [1] Porumb, D., et al. (2017). Electrochemical oxidation of 10H-phenothiazine-1-carboxylic acid. Studia Universitatis Babeş-Bolyai Chemia, 62(4), 121-128. View Source
- [2] Casselman, M. D., et al. (2016). Beyond the Hammett Effect: Using Strain to Alter the Landscape of Electrochemical Potentials. University of Kentucky. View Source
